REACTION_SMILES
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[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:17][Si:18]([CH3:19])([CH3:20])[Br:21].[NH2:1][c:2]1[c:3]([Cl:4])[cH:5][cH:6][cH:7][c:8]1[Cl:9].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[NH:1]([c:2]1[c:3]([Cl:4])[cH:5][cH:6][cH:7][c:8]1[Cl:9])[Si:18]([CH3:17])([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)Nc1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |